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molecular formula C8H9IO2 B3040853 (4-Iodo-3-methoxyphenyl)methanol CAS No. 244257-61-2

(4-Iodo-3-methoxyphenyl)methanol

Cat. No. B3040853
M. Wt: 264.06 g/mol
InChI Key: HOPYAKZZCSYZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825181B1

Procedure details

1.5 g (5.14 mmol) of methyl 4-iodo-3-methoxybenzoate was dissolved in 20 ml of ethanol. 10 ml of 1 N sodium hydroxide solution was added to the obtained solution, and they were stirred at room temperature overnight. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was dissolved in 20 ml of THF. 1.43 ml (10.3 mmol) of triethylamine and 0.54 ml (5.65 mmol) of ethyl chloroformate were added to the obtained solution, and they were stirred for one hour. The reaction mixture was filtered to obtain the precipitate. 380 mg (10.3 mmol) of sodium borohydride was added to the precipitate under cooling with ice, and they were stirred overnight. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.43 mL
Type
reactant
Reaction Step Three
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Quantity
380 mg
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[OH-].[Na+].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>C(O)C.C1COCC1.C(OCC)(=O)C>[I:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.54 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
380 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
were stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain the precipitate
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
STIRRING
Type
STIRRING
Details
were stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=C(CO)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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